Poly(diphenylbenzidine)

Description

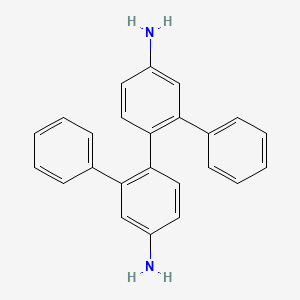

Structure

3D Structure

Properties

Molecular Formula |

C24H20N2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

4-(4-amino-2-phenylphenyl)-3-phenylaniline |

InChI |

InChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2 |

InChI Key |

KEPDHDVZCBKPTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Poly Diphenylbenzidine and Its Derivatives

Direct Polymerization Approaches

Direct polymerization methods involve the direct conversion of N,N'-diphenylbenzidine or its derivatives into the corresponding polymer. These approaches are often favored for their straightforward nature and can be broadly classified into oxidative and condensation polymerization techniques.

Oxidative Polymerization Protocols

Oxidative polymerization is a key method for synthesizing poly(diphenylbenzidine) (B1142492), proceeding through the formation of radical cations that subsequently couple to form the polymer chain. This process can be initiated either chemically or electrochemically.

Chemical oxidative polymerization involves the use of a chemical oxidizing agent to initiate the polymerization of N,N'-diphenylbenzidine. A common method involves dissolving the monomer, such as diphenylamine (B1679370), in a suitable solvent like 0.1M HCl. An oxidizing agent, typically ammonium (B1175870) persulfate also dissolved in 0.1M HCl, is then added dropwise to the monomer solution. The reaction mixture is stirred for an extended period, often up to 48 hours, to ensure complete polymerization. jetir.org

The proposed mechanism for this reaction begins with the oxidation of the diphenylamine monomer to a positively charged N,N'-diphenylbenzidine type ion radical. jetir.org Dimerization occurs through the coupling of two such monomer radicals at their para positions. jetir.orgacs.org The polymer chain continues to grow through further oxidation and coupling reactions. jetir.org The resulting polymer product is then collected, washed thoroughly with deionized water until the filtrate is colorless, and dried under vacuum. jetir.org

| Parameter | Description | Reference |

| Monomer | Diphenylamine (0.1M) | jetir.org |

| Solvent | 0.1M Hydrochloric Acid | jetir.org |

| Oxidizing Agent | Ammonium Persulfate (0.1M) | jetir.org |

| Reaction Time | 48 hours | jetir.org |

| Post-treatment | Washing with deionized water, vacuum drying | jetir.org |

Electrochemical polymerization offers a high degree of control over the polymerization process and the properties of the resulting polymer film. In this method, a polymer film of N,N'-diphenylbenzidine is produced by the electrochemical polymerization of the N,N'-diphenylbenzidine monomer. justia.com The process is typically carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte.

The mechanism of electrochemical oxidation of diphenylamine in an acetonitrile (B52724) solution has been studied using rapid scan cyclic voltammetry. The process is believed to follow an initial dimerization of the radical cations, followed by proton loss and further electron transfer reactions. utexas.edu This leads to the formation of N,N'-diphenylbenzidine (DPB), which can then undergo further reactions to form the polymer, poly(diphenylamine). utexas.edu The cyclic voltammetry of N,N'-diphenylbenzidine shows two distinct redox couples, indicating a two-step oxidation process. utexas.edu

The electrodeposition of N,N'-bis[p-phenylamino(phenyl)]-1,4,5,8-naphthalenetetracarboxylic diimide (DNTD), a monomer containing two dimerizable diphenylamine groups, has been demonstrated on various conductive surfaces like gold, platinum, and indium-doped tin oxide. acs.org The cyclic voltammetry of this process is consistent with the initial formation of radical cations of the diphenylamine groups, followed by para C-C coupling to form dimers and higher oligomers. acs.org

Condensation Polymerization Routes

Condensation polymerization is another viable route for synthesizing polymers containing diphenylbenzidine units. This method involves the reaction between two different difunctional monomers or a single monomer with two different functional groups, leading to the formation of a polymer and the elimination of a small molecule like water or HCl. science-revision.co.ukstudymind.co.ukpsu.edu

For instance, a novel conjugated copolymer, poly((9,9-dioctylfluorene)-alt-(N,N'-diphenylbenzidine)), has been synthesized, incorporating an arylamine moiety into the polymer backbone. nus.edu.sg This type of polymerization allows for the creation of copolymers with specific electronic and optical properties. To form a polyester, for example, a dicarboxylic acid and a diol are required. studymind.co.uk The reaction between these two monomers results in the formation of ester linkages and the elimination of water. studymind.co.uk Similarly, polyamides are formed from the reaction of a dicarboxylic acid with a diamine. psu.edu

A key requirement for achieving high molecular weight polymers through condensation polymerization is that the reaction must proceed to near-quantitative conversion. uomustansiriyah.edu.iq This necessitates the use of high-purity monomers and high-yield reactions. uomustansiriyah.edu.iq

Precursor Synthesis and Reactivity in Poly(diphenylbenzidine) Formation

The synthesis of the N,N'-diphenylbenzidine monomer itself is a crucial preliminary step for its subsequent polymerization. One common synthetic route involves the reaction of 4,4'-dibromobiphenyl (B48405) with aniline (B41778) in the presence of a palladium catalyst. chemicalbook.comchemicalbook.com

In a typical procedure, 4,4'-dibromodiphenyl, aniline, sodium tert-butoxide (t-BuONa), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and tri-tert-butylphosphine (B79228) (P(t-Bu)3) are dissolved in toluene (B28343) and stirred at an elevated temperature (e.g., 90°C) for several hours. chemicalbook.comchemicalbook.com After cooling, the reaction mixture is extracted, and the resulting solid is filtered, washed, and dried to yield N,N'-diphenylbenzidine. chemicalbook.comchemicalbook.com The structure of the synthesized compound is typically confirmed using techniques like 1H NMR spectroscopy. chemicalbook.com

| Reactant | Role | Reference |

| 4,4'-Dibromobiphenyl | Starting material | chemicalbook.comchemicalbook.com |

| Aniline | Reactant | chemicalbook.comchemicalbook.com |

| Sodium tert-butoxide | Base | chemicalbook.comchemicalbook.com |

| Pd2(dba)3 / P(t-Bu)3 | Catalyst system | chemicalbook.comchemicalbook.com |

| Toluene | Solvent | chemicalbook.comchemicalbook.com |

The reactivity of the N,N'-diphenylbenzidine monomer in polymerization is centered around the nitrogen atoms and the para-positions of the phenyl rings. In oxidative polymerization, the nitrogen atoms are oxidized to form radical cations, which then couple at the para-positions to form the polymer backbone. jetir.orgacs.org

Copolymerization and Grafting Techniques in Poly(diphenylbenzidine) Systems

Copolymerization and grafting techniques are employed to modify the properties of poly(diphenylbenzidine) and create materials with enhanced or novel functionalities.

Copolymerization involves the polymerization of two or more different monomers to create a copolymer. This approach has been used to synthesize novel deep blue fluorescent fluorene-based copolymers containing N,N'-diphenylbenzidine units. nus.edu.sg By incorporating different comonomers, the electronic and photophysical properties of the resulting polymer can be fine-tuned. For example, block copolymers can be synthesized using techniques like atom transfer radical polymerization (ATRP) following a polycondensation process, leading to materials with unique morphologies and properties. cmu.edu

Integration of Other Monomers into Poly(diphenylbenzidine) Backbones

Copolymerization is a key strategy for modifying the properties of poly(diphenylbenzidine) by introducing different monomers into the polymer backbone. This approach allows for the creation of materials with a combination of properties derived from each constituent monomer, leading to enhanced performance in various applications.

A notable example is the synthesis of a triphenylamine-based polymer, poly(triphenylamine sulfone) (PTPAS), which features a donor-acceptor-donor (D-A-D) structural arrangement. rsc.org This polymer is synthesized through a catalyst-free C-N coupling reaction between N,N′-diphenylbenzidine, which acts as the electron-donating unit, and bis(4-fluorophenyl) sulfone, the electron-accepting unit. rsc.org This specific monomer integration results in a polymer with excellent thermal stability and unique dual-state emission characteristics. rsc.org The synthesis is efficient and uses commercially available starting materials, making it suitable for potential large-scale production. rsc.org

Similarly, copolymerization can be used to create novel semiconducting materials. For instance, a one-pot polycondensation technique has been used to synthesize copolymers like Poly[(Thiophene-2, 5-diyl)-co-4-hydroxy benzylidene]. bhu.ac.in While not directly a poly(diphenylbenzidine) derivative, this method of combining different aromatic units via techniques like polycondensation illustrates a common approach to tune the electronic and physical properties of conjugated polymers. bhu.ac.in Such copolymers often exhibit properties distinct from their respective homopolymers, including improved processability and tailored band gaps for electronic applications. bhu.ac.inresearchgate.net

The table below summarizes examples of monomer integration to create functional copolymers.

| Backbone Monomer 1 | Backbone Monomer 2 | Resulting Copolymer | Key Feature | Synthetic Method |

| N,N′-diphenylbenzidine (Donor) | Bis(4-fluorophenyl) sulfone (Acceptor) | Poly(triphenylamine sulfone) (PTPAS) | Donor-Acceptor-Donor (D-A-D) structure, dual-state emission. rsc.org | Catalyst-free C-N coupling reaction. rsc.org |

| Thiophene (B33073) | 4-hydroxy benzaldehyde | Poly [(Thiophene-2, 5-diyl)-co-4-hydroxy benzylidene] | Semiconducting with a band gap of 2.50 eV. bhu.ac.in | One-pot polycondensation. bhu.ac.in |

| p-phenylene diamine | o-anisidine | Poly(p-phenylene diamine-co-o-anisidine) | Enhanced thermal stability and solubility. researchgate.net | Oxidative copolymerization. researchgate.net |

Graft Copolymer Synthesis for Enhanced Functionality

Graft copolymerization is a powerful technique for modifying polymer properties by attaching side chains of a different polymer to the main backbone. openmedicinalchemistryjournal.com This method can introduce new functionalities, such as water solubility or specific reactivity, without altering the fundamental properties of the main polymer chain. The primary strategies for creating graft copolymers are "grafting onto," where pre-synthesized side chains are attached to the backbone, and "grafting from," where side chains are grown directly from initiating sites on the backbone. mdpi.com

A relevant example is the synthesis of water-soluble conducting polymers through a "graft onto" process involving a polydiphenylamine (PDPA) backbone. acs.org In this work, an amine-functionalized PDPA was reacted with tosylate-terminated poly(ethylene oxide) (PEO) to create PDPA-g-PEO copolymers. acs.org The resulting graft copolymers become soluble in water when the molecular weight of the grafted PEO chains is sufficiently high (above 750 g/mol ). acs.org Upon oxidation, the PDPA backbone forms conducting states containing the N,N'-diphenylbenzidine radical cation or dication. acs.org This approach successfully combines the conductivity of the poly(diphenylbenzidine)-like core with the water solubility imparted by the PEO side chains. The length of the PEO side chains was found to directly influence the conductivity of the final material. acs.org

The data below illustrates the effect of the grafted PEO chain length on the conductivity of the resulting copolymers.

| Graft Copolymer | Grafted PEO Molecular Weight (Mn) | Conductivity (S/cm) |

| PDPA-g-PEO-350 | 350 | 10⁻¹ |

| PDPA-g-PEO-750 | 750 | 10⁻⁴ |

| PDPA-g-PEO-2000 | 2000 | < 10⁻⁴ |

Table adapted from findings in Macromolecules (2003). acs.org

Control over Polymer Architecture during Synthesis

Controlling the polymer architecture—such as chain length, molecular weight distribution, and crosslink density—is crucial for fine-tuning the material's macroscopic properties. rsc.org Advanced polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over these parameters. rsc.orgrsc.org

RAFT polymerization allows for the synthesis of polymers with narrow molecular weight distributions and tunable primary chain lengths. rsc.org This control is achieved by a one-pot synthesis approach where monomers are polymerized in the presence of a RAFT agent. rsc.orgrsc.org By carefully selecting the ratio of monomer to initiator and RAFT agent, the final polymer's structure can be meticulously designed. rsc.org

While specific examples detailing the use of RAFT for poly(diphenylbenzidine) are not prevalent, the principles are broadly applicable to conjugated polymer synthesis. For instance, in the creation of dynamic network materials, RAFT has been used to incorporate both non-covalent and dynamic covalent linkers into a single polymer backbone. rsc.org This precise placement allows for the creation of materials with stimulus-responsive thermomechanical properties. rsc.orgrsc.org Applying such controlled polymerization methods to the synthesis of poly(diphenylbenzidine) and its derivatives could enable the creation of highly defined, high-performance materials where properties like strength, modulus, and responsiveness are tightly correlated with the polymer's primary structure. rsc.org

Key parameters that can be controlled by advanced synthetic methods include:

Primary Chain Length: Directly impacts material strength and decrosslinking temperature. rsc.org

Crosslink Density: Affects the material's modulus and self-healing efficiency. rsc.org

Monomer Sequence: Can be controlled to create block copolymers with distinct, microphase-separated domains. polyacs.org

Topology: Allows for the creation of linear, branched, or network structures to suit specific applications. nih.gov

By leveraging these controlled synthetic strategies, researchers can design and produce poly(diphenylbenzidine)-based materials with properties tailored for advanced applications in electronics and materials science. numberanalytics.com

Molecular Design and Functionalization Strategies in Poly Diphenylbenzidine Systems

Rational Design of Polymer Backbones for Tailored Electronic Properties

The rational design of the poly(diphenylbenzidine) (B1142492) backbone is a critical strategy for tailoring its electronic properties to meet the demands of specific applications. By systematically modifying the polymer's core structure, researchers can influence key parameters such as charge carrier mobility, energy levels, and stability.

One approach involves the synthesis of poly(diarylamines), which represent a class of conducting polymers that are structurally intermediate between polyaniline and poly(p-phenylene). ysu.am The electrochemical polymerization of monomers like diphenylamine (B1679370) leads to the formation of PDPB with aryl groups integrated into the polymer backbone. ysu.am This synthetic route allows for the creation of polymers with desirable electronic characteristics. For instance, PDPB has been shown to exhibit high doping levels and electrical conductivity comparable to that of polyaniline and poly(p-phenylene). ysu.am

The electronic properties of PDPB can be further refined by introducing different functional groups into the monomer unit. For example, the introduction of additional phenyl rings to create triphenylamine-based polymers can lead to more stable materials due to the enlarged conjugated system. tandfonline.com The position of these side rings can control the polymer structure and the mean conjugation length within the macromolecules, which in turn influences the energy gap of the final polymer. tandfonline.com

The synthesis of polyquinolines through an AA/BB-type aza-Diels–Alder polymerization reaction is another innovative approach to designing polymer backbones with specific functionalities. rsc.org This method offers a straightforward route to produce polyquinolines with excellent optical, electrical, chemical, thermal, and mechanical properties. rsc.org

Furthermore, the direct electrochemical dimerization of N,N′-diphenylbenzidine provides a method to create dimerized forms that are crucial for developing new materials for electronic applications. merckmillipore.com The ability to control the polymerization process, whether through chemical or electrochemical means, is fundamental to achieving a well-defined polymer backbone with tailored electronic properties.

A key aspect of rational design is understanding the structure-property relationships. For instance, the degree of polymerization can be evaluated using techniques like FTIR spectroscopy by comparing the characteristic vibrational bands of the polymer with its corresponding monomer or dimer, such as N,N-diphenylbenzidine. ysu.am This information, combined with elemental analysis to determine doping levels, provides a comprehensive picture of the synthesized polymer's characteristics. ysu.am

| Property | Poly(diphenylamine) (PDPB) | Poly(N-phenyl-1-naphthylamine) (PPNA) |

| Doping Level | 0.53 | 0.30 |

| Electrical Conductivity (S/cm) | 2 | 10⁻³ |

| Degree of Polymerization | 16 | 15 |

| Data sourced from electrochemical and chemical polymerization studies, highlighting the influence of backbone structure on key electronic properties. ysu.am |

Side-Chain Engineering and Substituent Effects on Poly(diphenylbenzidine)

Side-chain engineering is a powerful tool for modifying the properties of conjugated polymers like poly(diphenylbenzidine). By attaching different functional groups to the polymer backbone, it is possible to influence its solubility, molecular packing, charge transport characteristics, and optical properties. researchgate.net This approach allows for the fine-tuning of the material for specific applications without altering the fundamental electronic structure of the main chain.

The introduction of alkyl and aryl side chains onto the poly(diphenylbenzidine) backbone can significantly impact its processability and physical properties. Alkyl groups, for instance, are often used to enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing techniques. researchgate.net However, the addition of aliphatic side chains can sometimes lead to a decrease in charge carrier mobility and crystallinity. researchgate.net Therefore, a careful balance must be struck between solubility and electronic performance through the optimization of side chain type and position. researchgate.net

Aryl substitutions can also be employed to modify the polymer's properties. For example, the synthesis of aryl/alkyl building blocks for dendrimer and hyperbranched polymer synthesis has been achieved through methods like Suzuki-Miyaura cross-coupling and iododesilylation reactions. nih.gov These building blocks can then be incorporated into more complex polymer architectures.

Research on poly(phosphazenes) has shown that alkyl or aryl groups can be directly bonded to the phosphorus-nitrogen backbone, resulting in flexible or elastomeric materials with unique physical properties. dtic.mil While this is a different polymer system, the principles of using organometallic reagents to introduce alkyl and aryl groups can be conceptually applied to other polymer systems. dtic.mil

The effect of substituents is not limited to solubility. Studies on benzoxazine (B1645224) polymerization have demonstrated that electron-donating or withdrawing groups on the phenolic component can quantitatively affect the polymerization behavior. rsc.org This electronic effect can be correlated with spectroscopic data and polymerization exotherm temperatures, providing a quantitative understanding of substituent effects. rsc.org Similarly, in iniferter photopolymerization, the electronic nature of substituents on the dithiobenzoate moiety can dramatically accelerate or retard the reaction, highlighting the profound impact of electronics on bond homolysis. rsc.org

Beyond simple alkyl and aryl groups, the incorporation of electroactive and optically active moieties as side chains offers a pathway to multifunctional materials. This strategy allows for the combination of the desirable properties of poly(diphenylbenzidine), such as its hole-transporting ability, with the specific functions of the appended groups.

For example, a modular grafting technique has been used to attach charge transport moieties directly to a poly(phenylene-ethynylene) (PPE) backbone, enabling the creation of entirely polymeric, single-layer devices capable of efficient blue electroluminescence. mit.edu This approach highlights the potential of grafting functional side chains to create integrated, high-performance materials.

In the context of electrochromic devices, immobilizing color-switching and ion-storage complementary layers has been shown to extend the color retention of the device. mdpi.com This was achieved by synthesizing a monomer with a triarylamine core and polymerizing it on a substrate. mdpi.com This demonstrates how functional moieties can be incorporated to enhance device performance and stability.

Furthermore, the development of hole-transporting host polymers for phosphorescent polymer light-emitting diodes (PLEDs) has involved covalently attaching electron- and hole-transporting side functionalities to a polystyrene backbone. ep2-bayreuth.de This approach avoids phase separation and degradation during device operation. ep2-bayreuth.de The influence of a side-chain spacer separating the electronically active moieties from the polymer backbone has also been investigated, revealing that more compact polymer systems can favor energy transfer. ep2-bayreuth.de

The synthesis of sulfonated poly(diphenylacetylene) (SPDPA), an anionic conjugated polyelectrolyte, demonstrates the incorporation of hydrophilic sulfonate side groups. cambridge.org This modification not only makes the polymer highly water-soluble but also imparts emissive properties, making it suitable for applications such as biologic sensors. cambridge.org

| Moiety Type | Example | Impact on Poly(diphenylbenzidine) System |

| Electroactive | Charge transport molecules | Enables single-layer device fabrication, improves charge injection/transport. mit.eduep2-bayreuth.de |

| Optically Active | Emissive groups | Creates light-emitting polymers for PLEDs. mit.eduep2-bayreuth.de |

| Ionic | Sulfonate groups | Enhances water solubility and provides ion-storage capability. cambridge.org |

| This table summarizes the impact of incorporating different types of moieties as side chains on the properties and potential applications of poly(diphenylbenzidine)-based systems. |

Doping Mechanisms and Their Impact on Poly(diphenylbenzidine) Electronic States

Doping is a fundamental process for modulating the electronic properties of conducting polymers like poly(diphenylbenzidine). It involves the introduction of charge carriers into the polymer backbone, which transforms the material from a semiconductor or insulator into a conductor. This process significantly alters the electronic structure and gives rise to new electronic states.

P-doping involves the removal of electrons from the polymer backbone, creating positive charge carriers (holes). This can be achieved through chemical or electrochemical oxidation. In the case of poly(diphenylamine) (PDPB), electrochemical oxidation leads to the formation of N,N'-diphenylbenzidine type radical cations (polaronic form) and subsequently N,N'-diphenylbenzidine dications (bipolaronic form). ingentaconnect.com

Various p-dopants have been investigated for organic semiconductors. Strong π-electron acceptors like tetrafluorotetracyanoquinodimethane (F4TCNQ) and the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (BCF) are commonly used. researchgate.net The doping mechanism often involves an electron transfer from the host polymer to the dopant molecule. acs.org For instance, molecular doping can be achieved by co-evaporating the host and dopant molecules. core.ac.uk

The choice of dopant and the doping method can significantly influence the doping efficiency and the resulting conductivity. For example, treating an organic semiconductor with a protic ionic liquid can lead to p-doping by protonating the polymer, which increases the density of mobile charge carriers. google.com Another approach is solution-based electrical doping, where dopants like N-DMBI-H are used to generate radical ions (polarons) in the semiconductor. researchgate.net

The effectiveness of a p-dopant is often related to its electron affinity and its ability to form a stable charge-transfer complex with the host polymer. For instance, molybdenum oxide (MoO₃) has been shown to form a charge-transfer complex with N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (α-NPD), acting as a p-type dopant that increases carrier concentration and lowers the activation energy for hole transport. koreascience.kr

| Doping Strategy | Mechanism | Effect on Poly(diphenylbenzidine) |

| Electrochemical Oxidation | Removal of electrons via applied potential. | Formation of polarons and bipolarons. ingentaconnect.com |

| Chemical Doping (e.g., F4TCNQ, BCF) | Electron transfer from polymer to dopant molecule. | Increased hole concentration and conductivity. researchgate.netacs.org |

| Protic Ionic Liquid Treatment | Protonation of the polymer backbone. | Increased density of mobile charge carriers. google.com |

| Metal Oxide Doping (e.g., MoO₃) | Formation of a charge-transfer complex. | Increased carrier concentration and reduced activation energy for hole transport. koreascience.kr |

| This table outlines various p-doping strategies, their underlying mechanisms, and their effects on the electronic properties of poly(diphenylbenzidine) and related materials. |

Upon p-doping, the removal of an electron from the polymer chain results in the formation of a radical cation known as a polaron . quora.com A polaron is a quasiparticle consisting of the charge and its associated lattice distortion. quora.com Polarons have a charge of +e and a spin of 1/2. quora.com The formation of polarons is a key step in increasing the electrical conductivity of the polymer. digitellinc.com

If a second electron is removed from the same polymer segment, a bipolaron is formed. digitellinc.com Bipolarons are doubly charged and spinless. quora.com The formation of bipolarons can be less favorable than the formation of two separate polarons due to Coulombic repulsion between the two positive charges on the same chain segment. researchgate.net However, the formation and stability of bipolarons can be influenced by several factors, including the polymer structure, the nature of the dopant, and the surrounding environment.

Spectroelectrochemical and X-ray photoelectron spectroscopy (XPS) studies have confirmed the presence of both polarons and bipolarons in oxidized poly(diphenylamine). ysu.am The formation of these species is often accompanied by distinct changes in the optical absorption spectrum of the polymer. For instance, in poly(aniline), the formation of bipolarons leads to a shift in the absorption bands. ysu.am

The stabilization of these charged species is crucial for maintaining the doped state and the enhanced conductivity. Counterions, which are the anions of the dopant molecules, play a critical role in stabilizing the positive charges on the polymer backbone. The position of these counterions relative to the polymer chain can influence whether polarons remain as individual entities or combine to form bipolarons. digitellinc.comucla.edu For example, if counterions are close to each other and the polymer backbone, the formation of a spin-paired bipolaron, characterized by a blue-shifted absorption spectrum, is more likely. digitellinc.com Conversely, if the counterions are further apart, polarons may not spin-pair but can J-couple, resulting in a red-shifted absorption. digitellinc.com

The interface between the organic semiconductor and other materials, such as a dielectric gate or an electrode, can also influence the formation of bipolarons. researchgate.netarxiv.org At such interfaces, high charge densities can accumulate, potentially promoting the formation of bipolarons that might not be as prevalent in the bulk material. researchgate.netresearchgate.net

| Charge Carrier | Charge | Spin | Formation |

| Polaron | +e | 1/2 | Removal of one electron from the polymer chain. quora.com |

| Bipolaron | +2e | 0 | Removal of a second electron from a polaron. quora.comdigitellinc.com |

| This table summarizes the key properties and formation mechanisms of polaronic and bipolaronic structures in p-doped poly(diphenylbenzidine) systems. |

Strategies for Modifying Poly(diphenylbenzidine) Solubility and Processability

Unmodified poly(diphenylbenzidine) and its parent oligomers often exhibit limited solubility in common organic solvents and poor processability. These characteristics stem from the rigid, planar structure of the conjugated backbone, which promotes strong intermolecular π-π stacking and aggregation. Such properties hinder the fabrication of high-quality, uniform thin films required for electronic and optoelectronic devices, often necessitating energy-intensive techniques like thermal evaporation. researchgate.net To overcome these limitations and enable cost-effective, solution-based processing methods such as spin-coating or ink-jet printing, various molecular design and functionalization strategies have been developed. researchgate.net These strategies primarily focus on disrupting the polymer chain's regularity and intermolecular interactions to enhance solubility without significantly compromising the desirable electronic properties of the core structure.

The core principle behind enhancing solubility is the introduction of functional groups or structural modifications that increase the entropy of the system, weaken intermolecular forces, or improve specific solute-solvent interactions. researchgate.netdtic.mil These modifications can be broadly categorized into side-chain functionalization and backbone modification.

Side-Chain Functionalization

Attaching solubilizing groups to the polymer backbone is a widely adopted and effective strategy. The steric and electronic properties of these substituents play a crucial role in determining the final properties of the polymer. researchgate.net

Alkylation: The introduction of alkyl groups is a common method to improve solubility. For instance, attaching tert-butyl groups to aryl moieties has been shown to improve the solubility of otherwise highly insoluble materials. researchgate.net Similarly, functionalizing benzidine-based molecules with butylphenyl groups significantly enhances solubility in organic solvents like chlorobenzene (B131634) and toluene (B28343). This improvement is attributed to the steric hindrance provided by the bulky alkyl groups, which disrupts the close packing of the polymer chains and reduces crystallization tendencies.

Fluorination: Incorporating fluorine atoms or fluorinated groups is another powerful technique. Fluorination is known to improve solubility, leading to better processability for bulk materials. polyacs.org A specific example involves the synthesis of copolymers incorporating N,N'-diphenylbenzidine functionalized with perfluorocyclopentene (PFCP). These partially fluorinated polyarylamines demonstrate enhanced solubility, highlighting the potential of this approach for developing solution-processable organic electronic materials. polyacs.org

Backbone and Structural Modification

Altering the polymer's main chain architecture is another key approach to improving processability.

Introduction of Meta-Linkages: The inherent rigidity of para-linked polyphenylene chains contributes to their insolubility. Introducing meta-linkages into the polymer backbone disrupts this linearity and symmetry. dtic.mil This structural change reduces the efficiency of intermolecular packing, thereby increasing solubility in organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, and methylene (B1212753) chloride. dtic.mil

Copolymerization: Synthesizing copolymers by introducing different monomer units into the poly(diphenylbenzidine) chain is an effective method to tailor material properties. For example, creating step-growth copolymers of N,N'-diphenylbenzidine with other monomers, such as bisphenol A functionalized with solubilizing groups, can produce polymers with significantly improved processability. polyacs.org

Use of Bulky Pendant Groups: Functionalizing the core benzidine (B372746) block with large, solubilizing pendant groups can effectively enhance solubility, including in more environmentally friendly, non-halogenated solvents. researchgate.net Research has demonstrated that carbazole- and fluorene-substituted benzidine blocks, when functionalized with specific pendant groups, can achieve concentrations higher than 250 mg/mL in chloroform, a significant improvement over analogues like N,N′-bis(1-naphthyl)-N,N′-diphenylbenzidine (NPB), which has very limited solubility. researchgate.net

The following table summarizes the impact of various functionalization strategies on the solubility of benzidine-based systems.

| Modification Strategy | Example Group/Monomer | Observed Effect | Applicable Solvents |

| Alkylation | tert-butyl groups | Improved solubility by disrupting π-stacking. researchgate.net | Common organic solvents |

| Fluorination | Perfluorocyclopentene (PFCP) | Increased solubility and processability. polyacs.org | Not specified |

| Backbone Isomerism | Introduction of meta-linkages | Increased solubility due to reduced chain symmetry. dtic.mil | THF, Chloroform, Methylene Chloride |

| Pendant Group Functionalization | Carbazole and fluorene (B118485) substituents | Significantly enhanced solubility. researchgate.net | Chloroform, Non-halogenated solvents |

Advanced Processing and Formulation Strategies

Beyond chemical modification of the polymer itself, optimizing the processing conditions offers another avenue to improve processability.

Solvent Selection via Hansen Solubility Parameters (HSP): A theoretical approach to identify suitable solvents involves the use of Hansen Solubility Parameters (HSP). This model helps in predicting the miscibility of a polymer in a given solvent or solvent blend based on dispersion, polarity, and hydrogen bonding parameters. researchgate.netresearchgate.net By matching the HSP of the polymer with that of a solvent system, it is possible to screen for effective and potentially less hazardous or "greener" solvents, facilitating the move towards more sustainable industrial applications. researchgate.net

Modification of Polymerization Conditions: For some polymer systems, solubility issues can be mitigated during the synthesis itself. In the synthesis of related polybenzimidazole systems, which also face solubility challenges, lowering the initial monomer concentration was found to be an effective strategy to prevent gelation and precipitation during polymerization. benicewiczgroup.com This approach yields a polymer solution that can be cast into films directly, bypassing difficult redissolution steps. benicewiczgroup.com A similar optimization of polymerization conditions could be beneficial for producing more processable poly(diphenylbenzidine) systems.

The research findings on modifying poly(diphenylbenzidine) and related structures are detailed in the table below, providing specific examples of derivatives and their reported solubility characteristics.

| Derivative/System | Modification | Key Finding | Solubility Detail |

| N,N′-bis(1-naphthyl)-N,N′-diphenylbenzidine (NPB) | Parent/Reference Compound | Limited solubility, often requires thermal processing. researchgate.net | Mole fraction solubility ranges from 2.4 × 10⁻⁷ in methanol (B129727) to 2.8 × 10⁻³ in chloroform. researchgate.net |

| Carbazole- and Fluorene-substituted Benzidines | Pendant Group Functionalization | Enables high concentration solutions in non-halogenated solvents. researchgate.net | > 250 mg/mL in chloroform. researchgate.net |

| Halogenated Polyphenylenes | Introduction of meta-linkages | Polymers are amorphous and soluble in common organic solvents. dtic.mil | Soluble in THF, chloroform, methylene chloride. dtic.mil |

| PFCP-functionalized Polyarylamines | Fluorination via Copolymerization | Incorporation of fluorine improves solubility and processability. polyacs.org | Soluble enough for solution processing. polyacs.org |

Advanced Characterization Techniques for Poly Diphenylbenzidine Research

Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopy is a cornerstone in the study of conducting polymers like PDPB. By probing the interaction of electromagnetic radiation with the material, researchers can obtain a molecular-level fingerprint, revealing details about chemical bonds, electronic transitions, elemental composition, and excited-state dynamics.

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of polymers by measuring the absorption of infrared radiation. intertek.commdpi.com The resulting spectrum, a plot of absorbance versus wavenumber, provides a unique "fingerprint" of the material. intertek.comsemlab.com

Key vibrational modes observed in materials related to Poly(diphenylbenzidine) (B1142492) include:

N-H Stretching: The presence of secondary amine groups (-NH-) in the polymer backbone is confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Aromatic Stretching: Peaks around 3000-3100 cm⁻¹ are characteristic of the C-H bonds in the benzene (B151609) rings.

C=C Aromatic Ring Stretching: Strong absorptions in the 1500-1600 cm⁻¹ range are attributed to the stretching of carbon-carbon double bonds within the aromatic rings. The band around 1590 cm⁻¹ can be associated with the quinoid structure, while the band near 1500 cm⁻¹ is related to the benzenoid structure. nus.edu.sg

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.

C-H Aromatic Bending: Out-of-plane bending vibrations of C-H bonds in the aromatic rings result in strong bands in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern of the rings.

Table 1: Typical FTIR Peak Assignments for Poly(diphenylamine)-related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1590 | C=C Stretching (Quinoid rings) | nus.edu.sg |

| ~1500 | C=C Stretching (Benzenoid rings) | nus.edu.sg |

| 1250-1360 | C-N Stretching | semlab.com |

| 700-900 | C-H Aromatic Out-of-Plane Bending | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For Poly(diphenylbenzidine), ¹H and ¹³C NMR are particularly useful, although analysis can be complex due to the polymeric nature and potential for broad peaks.

Analysis of the monomer, N,N′-diphenylbenzidine, provides foundational data for interpreting the polymer's spectrum. The ¹H NMR spectrum of the monomer shows distinct signals for the different protons in the molecule. chemicalbook.com

¹H NMR: In the ¹H NMR spectrum of N,N′-diphenylbenzidine, aromatic protons typically appear in the chemical shift range of δ 6.8-8.3 ppm. For example, specific assignments for the monomer in DMSO-d₆ show a singlet at 8.22 ppm (amine protons), and multiplets between 6.82 and 7.48 ppm for the various aromatic protons. chemicalbook.com In the polymer, these peaks would broaden significantly.

¹³C NMR: The ¹³C NMR spectrum of the monomer shows aromatic carbon signals between δ 118 and 146 ppm, confirming the different carbon environments within the phenyl and biphenyl (B1667301) units. chemicalbook.com

Quantitative NMR (qNMR) can be employed to determine the purity of the monomer or to analyze the composition of copolymers containing diphenylbenzidine units, provided a suitable internal standard is used. ox.ac.ukuib.no The accuracy of qNMR relies on optimized parameters to ensure uniform excitation and proper relaxation of all nuclei. ox.ac.uk

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for N,N′-Diphenylbenzidine Monomer in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 8.22 (s, 2H) | Amine N-H | chemicalbook.com |

| 7.48 (d, 4H) | Aromatic | chemicalbook.com | |

| 7.23 (t, 4H) | Aromatic | chemicalbook.com | |

| 7.10 (dd, 8H) | Aromatic | chemicalbook.com | |

| 6.82 (t, 2H) | Aromatic | chemicalbook.com | |

| ¹³C | 145.7, 144.3, 133.7, 131.4, 128.7, 121.2, 119.2, 118.9 | Aromatic Carbons | chemicalbook.com |

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically between π and π* orbitals in conjugated systems like Poly(diphenylbenzidine). sci-hub.seuu.nl The technique is used to determine the optical bandgap and study the different oxidation states of the polymer. jetir.org

The UV-Vis spectrum of Poly(diphenylbenzidine) is characterized by absorptions corresponding to π-π* transitions in the conjugated backbone. In its reduced or neutral state, the polymer typically shows a strong absorption peak in the UV region. For related poly(diphenylamine) materials, these spectra reveal the presence of both benzenoid and quinonoid structures, which are characteristic of conducting polymers. jetir.org

Upon electrochemical or chemical oxidation, new absorption bands appear at lower energies (longer wavelengths). These changes are indicative of the formation of polarons and bipolarons (radical cations and dications) in the polymer chain, which are responsible for its conductivity. Spectroelectrochemical studies show that the diphenylbenzidine group can undergo two reversible one-electron oxidations. researchgate.net The oxidation to the radical cation and then to the dication leads to the appearance of broad, low-energy absorption bands in the near-infrared (NIR) region. researchgate.net The optical bandgap (Eg) of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum. chemmethod.com

Photoluminescence (PL) spectroscopy provides insight into the emissive properties and electronic structure of materials. When a material absorbs a photon, it enters an excited state, and PL is the light emitted when it returns to a lower energy state. For Poly(diphenylbenzidine) and its derivatives, PL spectroscopy is crucial for evaluating their potential in applications like organic light-emitting diodes (OLEDs).

N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD), a well-known derivative, is often used as a hole transport or blue-emitting material. acs.org The PL spectrum of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) shows a characteristic emission peak around 444 nm. aip.org The exact peak position can vary slightly depending on the material's morphology and the substrate temperature during film deposition. aip.org

Studies have shown that by dispersing molecules like NPB in a rigid polymer matrix, non-radiative decay pathways can be suppressed, leading to the observation of both fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state) at room temperature. spie.org This phenomenon, known as biluminescence, highlights the complex excited-state dynamics of these materials. spie.org

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nsf.govyoutube.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment. nsf.gov

For Poly(diphenylbenzidine), XPS is particularly valuable for analyzing the different chemical states of nitrogen. nus.edu.sg The high-resolution N 1s core-level spectrum can be deconvoluted into multiple components, allowing for the quantitative determination of the different types of nitrogen atoms in the polymer backbone, such as:

Benzenoid amine (-NH-): The main neutral amine nitrogen.

Quinoid imine (=N-): Nitrogen atoms in the oxidized, imine form.

Protonated/Charged Nitrogen: Positively charged nitrogen species (radical cations) that form during doping or oxidation.

In studies of the related polyaniline system, these nitrogen species are quantitatively differentiated, with amine nitrogen appearing at a binding energy of ~399.5 eV and positively charged nitrogen species appearing at higher binding energies (>401 eV). nus.edu.sg Similar analysis of PDPB can track structural changes during oxidation and reduction, providing a clear picture of the doping mechanism. The C 1s spectrum can also be deconvoluted to distinguish between C-C, C-H, and C-N bonding environments. researchgate.net

Table 3: Representative Binding Energies from XPS for Nitrogen-Containing Polymers

| Element (Core Level) | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| N 1s | ~399.5 | Amine Nitrogen (-NH-) | nus.edu.sg |

| N 1s | ~400.5 | Quinoid Imine Nitrogen (=N-) | nus.edu.sg |

| N 1s | >401 | Positively Charged Nitrogen | nus.edu.sg |

| C 1s | ~285.0 | C-C, C-H | nsf.gov |

| O 1s | ~533.0 | Adventitious Oxygen | nsf.gov |

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes in a molecule. youtube.com It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the conjugated backbone of polymers like Poly(diphenylbenzidine). d-nb.info

The Raman spectrum of PDPB would show characteristic peaks corresponding to the vibrations of the biphenyl and phenyl groups. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to match an electronic transition of the molecule, can be used to selectively enhance the vibrations of specific parts of the polymer, such as the quinoid or benzenoid rings. researchgate.net

Key Raman peaks for related poly(diphenylamine) and polyaniline systems include:

~1620 cm⁻¹: C=C stretching of the quinoid rings.

~1500-1580 cm⁻¹: C-C stretching of the benzenoid rings.

~1170-1190 cm⁻¹: C-H bending vibrations.

The relative intensities of the quinoid and benzenoid peaks can be used to monitor the oxidation state of the polymer. researchgate.net This makes Raman spectroscopy a powerful tool for in-situ studies of electrochemical processes and doping effects in Poly(diphenylbenzidine).

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Conformation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the internal molecular conformation of materials. aip.org This technique is particularly sensitive to the local electronic structure and bonding environment of specific atoms within a molecule. In the context of materials related to Poly(diphenylbenzidine), such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), carbon 1s NEXAFS spectroscopy has been employed to probe the internal molecular conformations in different sample preparations, including thin films and powders. aip.orgresearchgate.net

By analyzing the energy shifts and broadening of spectral features, researchers can deduce changes in the internal conformation of the molecules. aip.org These experimental observations are often coupled with Density Functional Theory (DFT) simulations to attribute specific spectroscopic changes to variations in molecular geometry, such as the twisting of thiophene (B33073) backbones or the planarization of polymer chains. researchgate.netosti.gov For instance, a characteristic red shift in NEXAFS spectra can be observed as adjacent benzene rings get closer, an effect attributed to Coulombic interactions between overlapping π and π* orbitals. researchgate.net The analysis of the carbon 1s(C–H) → π*Aromatic transition, typically found around 285.2 eV, is a key part of this characterization. aip.org This approach provides a direct experimental measurement of the internal conformation of molecules, which is crucial for understanding the structure-property relationships in organic glasses and polymers. aip.orgresearchgate.net

| Technique | Application to Benzidine (B372746) Derivatives | Key Findings |

| NEXAFS Spectroscopy | Probing internal molecular conformation of TPD glasses. aip.orgresearchgate.net | Spectroscopic shifts and broadening are correlated with changes in internal molecular conformation. aip.org |

| Identifying aggregation and chain conformation. researchgate.netosti.gov | DFT simulations help relate spectral features to molecular geometry (e.g., backbone twisting). researchgate.net | |

| Measuring π-π interactions. researchgate.net | Red shifts in spectra indicate closer proximity of benzene rings. researchgate.net |

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are indispensable tools for examining the surface morphology and microstructure of Poly(diphenylbenzidine) and related materials. aip.orgchemmethod.comkyushu-u.ac.jp These techniques provide detailed topographical information, revealing features like surface roughness, particle size and shape, and film uniformity. researchgate.netstonybrook.eduresearchgate.net

FESEM analysis has been used to observe the morphology of thin films, noting that factors like substrate temperature can significantly influence the resulting structure. aip.orgresearchgate.net For example, in studies of related aromatic diamine compounds like N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB), SEM images have shown the formation of microdome structures, with their size and distribution affected by deposition conditions. aip.org In other applications, FESEM has been used to characterize the random distribution of polymer precipitates on fabric surfaces, which increases the surface area. kyushu-u.ac.jp The technique is also crucial for visualizing the morphology of nanocomposites and polymer blends, such as ZnO nanoparticles dispersed in a poly-TPD matrix, where it can determine the size and clustering of the nanoparticles. chemmethod.com FESEM produces clearer and less electrostatically distorted images with spatial resolution down to the nanometer scale, making it superior to conventional SEM for analyzing nano-sized features. ukm.my

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM/FESEM, enabling the investigation of the internal structure of materials at the nanoscale. researchgate.netnih.gov TEM is used to obtain information on the morphology, composition, and crystalline structure of nanoparticles and nanocomposites. nih.gov In research on poly(diphenylamine)-gold nanocomposites, TEM was used to characterize the morphology and electronic properties of the resulting material. researchgate.net

The technique is particularly valuable for visualizing the dispersion and structure of nanoparticles within a polymer matrix and for identifying different phases in core-shell nanostructures through diffraction contrast. nih.gov For instance, TEM can clearly show the dispersion of nanoparticles on a cellulose (B213188) nanofiber surface. nih.gov By directing a parallel electron beam through a thinned sample, TEM can reconstruct an image from the transmitted and diffracted electrons, providing detailed insights into the material's internal features. cnr.it

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for generating three-dimensional, high-resolution images of a material's surface topography. sciopen.comazooptics.com It can be used on a wide variety of materials, including both conducting and insulating polymers. nist.gov AFM provides quantitative data on surface features, such as roughness, and can differentiate between crystalline and amorphous regions. azooptics.comresearchgate.net

The working principle of AFM involves scanning a sharp tip attached to a cantilever across the sample surface. azooptics.comnist.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to create a topographic map. azooptics.com AFM can be operated in different modes, including contact, non-contact, and tapping mode, to measure various surface properties like adhesion and viscoelasticity. researchgate.netmdpi.com While AFM provides more detailed surface information and higher resolution than techniques like profilometry, it generally has a slower scanning speed. sciopen.com The high spatial resolution of AFM allows it to be sensitive to small topographic changes at the near-atomic level. sciopen.comresearchgate.net

| Technique | Information Obtained | Key Features |

| SEM/FESEM | Surface morphology, microstructure, particle size/shape. aip.orgchemmethod.comkyushu-u.ac.jp | High-resolution imaging of surfaces, FESEM offers clearer images than SEM. ukm.my |

| TEM | Internal structure, nanoparticle dispersion, crystallinity. researchgate.netnih.gov | Provides topological, morphological, and compositional information at the nanoscale. nih.gov |

| AFM | 3D surface topography, roughness, nanomechanical properties. sciopen.comazooptics.com | Near-atomic resolution, applicable to both conducting and insulating materials. nist.govresearchgate.net |

X-ray Diffraction (XRD) for Structural Order and Crystallinity

X-ray Diffraction (XRD) is a primary technique for determining the structural order and degree of crystallinity in polymeric materials. aip.orgresearchgate.netresearchgate.net The interaction of X-rays with a material produces a diffraction pattern that is characteristic of its atomic arrangement. diva-portal.orgicdd.com For polymers, XRD patterns can distinguish between crystalline, semi-crystalline, and amorphous structures. researchgate.neticdd.com

In crystalline regions, the ordered arrangement of polymer chains produces sharp diffraction peaks, whereas amorphous regions result in broad halos. researchgate.netbiotechrep.ir By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be calculated. researchgate.netdiva-portal.org Studies on thin films of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine have shown that the films are predominantly amorphous, as indicated by the broad features in their XRD spectra, although some low-intensity peaks suggest minor crystalline domains can form depending on the substrate temperature. aip.orgresearchgate.net The stability of the amorphous structure in some TPD films has been confirmed by the absence of sharp peaks in XRD results, even after treatments like UV irradiation. researchgate.net

Electrochemical and Charge Transport Characterization

The electrochemical behavior and charge transport properties of Poly(diphenylbenzidine) are fundamental to its application in electronic devices. These properties are typically investigated using techniques such as cyclic voltammetry (CV) and by measuring electrical conductivity.

Cyclic voltammetry is used to study the redox processes of the polymer. For Poly(diphenylamine), a related polymer, CV reveals two reversible and stable electrochemical processes. ysu.am The oxidation of diphenylamine (B1679370) monomers leads to the formation of N,N'-diphenylbenzidine type radical cations (polarons) and dications (bipolarons). ingentaconnect.com The onset of oxidation potentials determined from CV allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) energy level. For a series of polymers containing triphenylaniline (TPD) moieties, HOMO levels were found to be in the range of -5.42 to -5.45 eV. acs.org

Poly(diphenylbenzidine) derivatives are well-known for their excellent hole transport capabilities. The mechanism involves the efficient movement of holes through the material, facilitated by the stable charge carriers formed within the molecular structure. This property is crucial for its use as a hole transport layer (HTL) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The electrical conductivity of these materials can be tuned, and for some poly(diphenylamine) derivatives, conductivities as high as 2 S/cm-1 have been reported. ysu.am The charge transport can be ambipolar in some copolymers, meaning they can transport both holes and electrons, which is achieved by incorporating both hole-transporting (like TPD) and electron-transporting moieties into the polymer chain. acs.org

| Property | Measurement Technique | Typical Findings for Benzidine-based Polymers |

| Redox Behavior | Cyclic Voltammetry (CV) | Shows reversible oxidation/reduction peaks corresponding to polaron/bipolaron formation. ysu.amingentaconnect.com |

| Energy Levels | Cyclic Voltammetry (CV) | HOMO energy levels typically range from -5.42 to -5.45 eV. acs.org |

| Charge Transport | Device Characterization | Excellent hole transport material (HTM). ossila.com Ambipolar transport is possible with modification. acs.org |

| Conductivity | Impedance Spectroscopy | Conductivities can reach up to 2 S/cm-1 for related doped polymers. ysu.am |

Cyclic Voltammetry (CV) for Redox Behavior and Film Deposition

Cyclic voltammetry (CV) is a fundamental electrochemical technique utilized to investigate the redox behavior of Poly(diphenylbenzidine) (PDPB) and to control its deposition as a thin film on an electrode surface. The process involves scanning the potential of a working electrode, on which the polymer is or will be deposited, and measuring the resulting current.

During the electropolymerization of diphenylamine (DPA) to form PDPB, CV reveals the oxidation mechanism. The initial oxidation of DPA generates unstable radical cations. researchgate.net These radical cations can then undergo coupling reactions. utexas.edu The CV of N,N'-diphenylbenzidine (DPB), the dimer of DPA, shows two reversible redox waves, which are characteristic of the polymer's building block. utexas.edu The continued cycling of the potential leads to the growth of the polymer film on the electrode, which is observable by the gradual increase in the voltammetric peak currents. researchgate.net The scan rate during CV affects the thickness of the diffusion layer, which in turn influences the current response. cam.ac.uk For a reversible electrochemical reaction, the CV profile has well-defined characteristics. cam.ac.uk However, in the case of quasi-reversible or irreversible reactions, the peak potentials can shift, and the peak shapes change depending on the kinetics of the electron transfer and any coupled chemical reactions. cam.ac.ukmdpi.com

The redox behavior of the resulting PDPB film can be studied by placing the film-coated electrode in a monomer-free electrolyte solution. psu.edu Poly(diphenylamine) typically exhibits two stable and reversible redox processes in its voltammogram. ysu.am These redox transformations are associated with distinct color changes, making PDPB an interesting material for electrochromic applications. researchgate.net For instance, the reduced form is often colorless or pale yellow, while the oxidized forms can be green and blue. researchgate.netysu.am The pH of the electrolyte solution can also influence the redox behavior of the polymer. researchgate.net

Key Findings from Cyclic Voltammetry Studies:

| Feature | Observation | Significance |

| Dimer Redox Waves | The cyclic voltammogram of N,N'-diphenylbenzidine (DPB) displays two reversible redox waves. utexas.edu | Confirms the fundamental redox characteristics of the repeating unit in Poly(diphenylbenzidine). |

| Polymer Growth | Continued potential cycling during electropolymerization leads to an increase in the voltammetric peak currents. researchgate.net | Indicates the successful deposition and growth of the polymer film on the electrode surface. |

| Polymer Redox Behavior | Poly(diphenylamine) films show two distinct and reversible redox couples in monomer-free electrolytes. ysu.am | Demonstrates the stable electroactivity of the polymer, crucial for applications like electrochromic devices. |

| Electrochromism | The redox transformations of the polymer are accompanied by clear color changes (e.g., colorless to blue/violet). researchgate.net | Highlights the potential of Poly(diphenylbenzidine) in electrochromic technologies. |

Spectroelectrochemical Methods for In-Situ Analysis

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time monitoring of the changes in a material's optical properties as its electrochemical state is altered. This is particularly valuable for studying conjugated polymers like Poly(diphenylbenzidine) (PDPB), where redox processes lead to significant changes in the electronic structure and, consequently, the absorption of light.

In-situ UV-visible spectroelectrochemistry is a powerful tool for elucidating the mechanism of electropolymerization and characterizing the resulting polymer films. psu.edusemanticscholar.org By recording UV-vis spectra at different applied potentials during the cyclic voltammetry of diphenylamine (DPA), researchers can identify intermediate species formed during the polymerization process. semanticscholar.org For instance, the formation of radical cations and their subsequent reactions can be tracked by the appearance and disappearance of specific absorption bands. semanticscholar.org

Once the PDPB film is formed, spectroelectrochemistry allows for the correlation of its various oxidation states with its optical absorption spectra. ysu.am As the potential applied to the polymer film is swept, the changes in the UV-vis spectrum reveal the electronic transitions characteristic of the neutral, radical cation (polaron), and dication (bipolaron) states. For example, poly(diphenylamine) films can reversibly change color from pale yellow in the reduced state to yellow, green, and finally blue as the potential is increased, with each color corresponding to a specific redox state and absorption spectrum. ysu.am

These in-situ measurements are typically performed in a specially designed electrochemical cell that allows light to pass through an optically transparent electrode (like indium tin oxide (ITO) coated glass) on which the polymer film is deposited. psu.eduresearchgate.net This setup enables the simultaneous acquisition of electrochemical data (current vs. potential) and spectroscopic data (absorbance vs. wavelength), providing a comprehensive picture of the material's electro-optical properties. psu.edu

Key Findings from Spectroelectrochemical Studies:

| Technique | Observation | Significance |

| In-situ UV-Vis Spectroscopy | Identification of intermediate species with distinct absorption peaks during electropolymerization. semanticscholar.org | Provides mechanistic insights into the formation of the polymer chain. |

| Potential-Dependent Spectra | Correlation of specific oxidation states (neutral, polaron, bipolaron) with characteristic absorption bands. ysu.am | Elucidates the electronic structure of the polymer in its different redox forms. |

| Electrochromic Transitions | Observation of reversible color changes (e.g., pale yellow to green to blue) that correspond to changes in the UV-vis spectra upon potential sweeping. ysu.am | Confirms the electrochromic nature of Poly(diphenylbenzidine) and allows for the characterization of its color-switching properties. |

Impedance Spectroscopy for Charge Carrier Mobility Determination

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials and their interfaces. aip.org In the context of Poly(diphenylbenzidine) research, EIS is particularly useful for determining charge carrier mobility. This is achieved by applying a small sinusoidal AC voltage to the material and measuring the resulting current response over a range of frequencies. aip.org The resulting impedance data can be modeled with an equivalent circuit to extract various parameters, including resistance and capacitance, which are related to the charge transport processes within the polymer.

For organic semiconductors, impedance spectroscopy can provide insights into the dynamics of charge carriers under space-charge limited current (SCLC) conditions. aip.org By analyzing the frequency-dependent capacitance and conductance, it is possible to determine the charge carrier mobility. aps.org The technique can distinguish between different transport regimes and identify the influence of traps on charge carrier movement. aip.org For instance, capacitance-voltage (C-V) measurements, a subset of impedance spectroscopy, have been used to determine the density of states and the energetic depth of traps in conjugated polymers. aip.org

In studies of organic light-emitting diodes (OLEDs) and other electronic devices incorporating materials like Poly(diphenylbenzidine), impedance spectroscopy can reveal information about injection barriers, the built-in voltage, and the dynamics of charge recombination. aip.org Discrepancies in mobility values obtained from different techniques, such as impedance spectroscopy versus time-of-flight, can arise due to factors like the presence of interfacial traps, which may have a greater influence in SCLC measurements.

Time-of-Flight (TOF) Measurements for Carrier Dynamics

Time-of-Flight (TOF) is a direct method for measuring the charge carrier mobility in semiconductor materials, including conjugated polymers like Poly(diphenylbenzidine). The technique involves creating a sheet of charge carriers near one electrode of a sample sandwiched between two electrodes, typically using a short pulse of light. A voltage is applied across the sample, causing the charge carriers to drift towards the opposite electrode. The time it takes for these carriers to traverse the sample, known as the transit time, is measured from the resulting photocurrent transient. The mobility can then be calculated from the transit time, the sample thickness, and the applied electric field. rsc.org

TOF measurements provide the bulk mobility of the material, which can be different from the mobility determined by methods that are more sensitive to interfaces, such as SCLC. For this reason, TOF experiments typically require relatively thick films (on the order of micrometers) to ensure that the photogeneration region is narrow compared to the total device thickness. aps.org

The shape of the TOF transient can also provide information about the nature of charge transport. In ideal, non-dispersive transport, the transient would show a clear plateau followed by a sharp drop at the transit time. However, in disordered materials like many conjugated polymers, the transport is often dispersive, leading to a continuously decaying transient without a clear plateau. aps.org This dispersion is a result of charge carriers encountering a distribution of localized states (traps) with varying energies. aps.org The temperature and electric field dependence of the mobility obtained from TOF measurements can provide further insights into the transport mechanism, such as whether it is governed by hopping between localized states. rsc.org

Dark Current-Voltage (I-V) Analysis for Conduction Mechanisms

Dark current-voltage (I-V) analysis is a fundamental electrical characterization technique used to understand the charge transport and conduction mechanisms in materials like Poly(diphenylbenzidine) in the absence of illumination. By applying a range of voltages across a sample and measuring the resulting current, researchers can identify the dominant conduction processes at different electric fields. unina.it

The shape of the I-V curve, often plotted on a log-log scale, can reveal different conduction regimes. At low voltages, the current may be proportional to the voltage, indicating Ohmic conduction where the current is limited by the intrinsic conductivity of the material. researchgate.net As the voltage increases, the conduction mechanism can transition to a space-charge-limited current (SCLC) regime. researchgate.net In this regime, the injected charge carriers exceed the intrinsic carrier concentration, and the current becomes limited by the buildup of this space charge.

The SCLC region can be further analyzed to distinguish between trap-free and trap-limited conduction. In the ideal trap-free case, the current is proportional to the square of the voltage. However, in many organic semiconductors, traps are present, and the I-V characteristics will reflect a trap-limited SCLC (TCLC) mechanism. researchgate.net The transition from an Ohmic to a TCLC regime, and potentially to a trap-filled SCLC regime at higher voltages, provides valuable information about the density and energy distribution of trap states within the material. researchgate.net By analyzing the temperature dependence of the I-V characteristics, it is possible to extract parameters such as the trap depth and the charge carrier mobility. researchgate.net

Common Conduction Mechanisms Identified by I-V Analysis:

| Conduction Mechanism | I-V Relationship | Description |

| Ohmic Conduction | I ∝ V | The current is directly proportional to the applied voltage, typically observed at low electric fields. researchgate.net |

| Space-Charge-Limited Current (SCLC) | I ∝ V² (trap-free) | The current is limited by the space charge of injected carriers, not the material's intrinsic conductivity. researchgate.net |

| Trap-Limited SCLC (TCLC) | I ∝ Vⁿ (n > 2) | Charge carriers are temporarily immobilized in trap states, affecting the current-voltage relationship. researchgate.net |

| Schottky Emission | ln(I) ∝ √V | Thermionic emission of charge carriers over an energy barrier at a metal-semiconductor interface. |

| Tunneling Current | ln(I/V²) ∝ 1/V | Quantum mechanical tunneling of charge carriers through a potential barrier. |

Work Function Measurements

The work function is a critical material property that represents the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum immediately outside the surface. In the context of Poly(diphenylbenzidine) and its applications in organic electronic devices like OLEDs, the work function of the polymer and adjacent materials (electrodes, other organic layers) plays a crucial role in determining device performance.

The alignment of energy levels at the interfaces between different layers governs the efficiency of charge injection and transport. capes.gov.br A significant mismatch between the work function of an electrode and the energy levels (HOMO or LUMO) of the adjacent Poly(diphenylbenzidine) layer can create a large energy barrier for charge injection, leading to higher operating voltages and lower device efficiency. worktribe.comresearchgate.net

Techniques such as ultraviolet photoelectron spectroscopy (UPS) are commonly used to directly measure the work function and the highest occupied molecular orbital (HOMO) level of organic thin films. By understanding the work function of Poly(diphenylbenzidine), researchers can select appropriate electrode materials and design device architectures that minimize charge injection barriers. For instance, in OLEDs, a hole injection layer (HIL) with a high work function is often inserted between the anode (like ITO) and the hole transport layer (which could be Poly(diphenylbenzidine)) to facilitate the injection of holes. worktribe.com The work function of this HIL is a key parameter for optimizing device performance. worktribe.com

Thermal Analysis for Polymer Stability and Phase Behavior

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of polymers like Poly(diphenylbenzidine). These methods involve monitoring the physical and chemical properties of a material as a function of temperature. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). capes.gov.br

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. mdpi.com This provides information about the thermal stability of the polymer and its degradation temperature. A TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the temperature at which the polymer begins to decompose. For materials intended for use in electronic devices, which can generate heat during operation, high thermal stability is a crucial requirement. TGA can also be used to detect the presence of residual solvents in the polymer matrix, which can affect the material's performance. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nsf.gov DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). capes.gov.br The glass transition temperature is a particularly important parameter for amorphous or semi-crystalline polymers like Poly(diphenylbenzidine). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nsf.gov The Tg provides insight into the polymer's molecular mobility and can influence its mechanical properties and long-term stability in devices. nsf.gov In some cases, complex phase behaviors, such as the existence of multiple amorphous or liquid-crystalline phases, can be investigated using DSC and other thermal analysis methods. pnas.org

Key Thermal Properties Determined by Thermal Analysis:

| Property | Technique | Significance |

| Degradation Temperature | TGA | Indicates the upper temperature limit for the polymer's stability and processing. mdpi.com |

| Glass Transition Temperature (Tg) | DSC | Defines the transition from a glassy to a rubbery state, affecting mechanical properties and molecular mobility. nsf.gov |

| Melting Temperature (Tm) | DSC | Characterizes the transition from a crystalline solid to a liquid state (for crystalline or semi-crystalline polymers). capes.gov.br |

| Crystallization Temperature (Tc) | DSC | Indicates the temperature at which the polymer crystallizes from the molten state upon cooling. capes.gov.br |

| Residual Solvent Content | TGA | Quantifies the amount of trapped solvent, which can impact film morphology and performance. mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. etamu.eduopenaccessjournals.com This analysis provides critical information about the thermal stability and decomposition profile of polymers like poly(diphenylbenzidine).

In TGA, a sample is heated at a constant rate, and its mass is continuously monitored. openaccessjournals.com The resulting data, often plotted as a thermogram of mass versus temperature, reveals the temperatures at which the material degrades. Key parameters obtained from TGA curves include the onset temperature of decomposition and the temperature of maximum decomposition rate.

Research on various polymers demonstrates the utility of TGA in assessing thermal stability. For instance, studies on poly(o-phenylenediamine) (PoPD) have shown that the polymer is thermally stable up to 150°C, with the main degradation occurring at a peak temperature of 275°C. sciencepublishinggroup.com Similarly, analysis of poly-N-isopropylacrylamide (PNIPA) has indicated good thermal stability up to 300°C, with the primary decomposition happening between 395–425°C. mdpi.com For some aromatic polyamides, TGA has proven stability up to 300°C. scirp.org Aliphatic polybenzimidazoles have also been shown to possess high thermal decomposition temperatures, at or above 460°C. mdpi.com In the context of poly(vinyl chloride) (PVC) blends, TGA coupled with Fourier transform infrared spectroscopy (FTIR) has been used to study the evolution of hydrogen chloride during thermal degradation. kpi.ua

For poly(diphenylbenzidine) derivatives, TGA is essential for confirming that the material can withstand the processing temperatures required for device fabrication without significant degradation. For example, a derivative, N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine, shows a decomposition onset at 280°C, making it suitable for processing below 200°C.

TGA Data for Selected Polymers

| Polymer | Onset of Decomposition / Stability Limit (°C) | Peak Decomposition Temperature (°C) |

| Poly(o-phenylenediamine) (PoPD) sciencepublishinggroup.com | 150 | 275 |

| Poly-N-isopropylacrylamide (PNIPA) mdpi.com | 300 | 395-425 |

| Aromatic Polyamide scirp.org | 300 | - |

| Aliphatic Polybenzimidazoles mdpi.com | ~450 | >460 |